molecular formula C15H14N2O4 B14735162 1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione CAS No. 6437-31-6

1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione

Cat. No.: B14735162
CAS No.: 6437-31-6
M. Wt: 286.28 g/mol
InChI Key: OETHBMCWBJQEMU-UHFFFAOYSA-N
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Description

1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is a complex organic compound that features a unique combination of indole and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Dioxolo Group: The dioxolo group can be introduced via cyclization reactions involving appropriate diol and aldehyde or ketone precursors.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution or cyclization reactions.

    Final Coupling: The final step involves coupling the indole-dioxolo intermediate with the pyrrolidine moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions for scalability.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione would depend on its specific biological or chemical activity. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(morpholin-1-yl)ethane-1,2-dione: Similar structure with a morpholine ring instead of a pyrrolidine ring.

    1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione: Similar structure with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is unique due to its specific combination of indole, dioxolo, and pyrrolidine moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

6437-31-6

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

1-(5H-[1,3]dioxolo[4,5-f]indol-7-yl)-2-pyrrolidin-1-ylethane-1,2-dione

InChI

InChI=1S/C15H14N2O4/c18-14(15(19)17-3-1-2-4-17)10-7-16-11-6-13-12(5-9(10)11)20-8-21-13/h5-7,16H,1-4,8H2

InChI Key

OETHBMCWBJQEMU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(=O)C2=CNC3=CC4=C(C=C32)OCO4

Origin of Product

United States

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